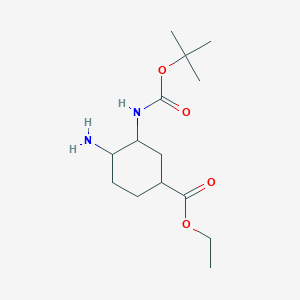![molecular formula C20H20N2O4 B8649736 1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester](/img/structure/B8649736.png)
1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester is a complex organic compound with a unique structure that includes an isoquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester typically involves multi-step organic reactions. One common method includes the condensation of appropriate isoquinoline derivatives with dimethylamine and subsequent esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines .
Scientific Research Applications
1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
4-N,N-dimethylamino-4-N-methyl-stilbazolium: Studied for its optical properties and applications in terahertz technology.
Uniqueness
1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester stands out due to its unique isoquinoline backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 1-[(dimethylamino)methyl]-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-22(2)12-17-16-11-14(26-13-7-5-4-6-8-13)9-10-15(16)19(23)18(21-17)20(24)25-3/h4-11,23H,12H2,1-3H3 |
InChI Key |
ZIKSUKAGLAJTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=C(C2=C1C=C(C=C2)OC3=CC=CC=C3)O)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(5-Ethoxypyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B8649709.png)


![Ethyl4-([1,1'-biphenyl]-4-yl)butanoate](/img/structure/B8649727.png)



![Methyl 6-(3-(quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinate](/img/structure/B8649754.png)

![Tert-butyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B8649760.png)
![t-Butyl [(4-bromophenyl)thio]acetate](/img/structure/B8649765.png)
